(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. With a molecular formula of C18H25NO4 and a molecular weight of 329.39 g/mol, it appears as a white solid. The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This specific configuration contributes to its stability and reactivity in various chemical environments. The InChI code for this compound is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 .
These reactions are essential for synthesizing more complex molecules in organic chemistry .
Research indicates that compounds similar to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exhibit various biological activities, including:
The synthesis of (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves several steps:
This compound finds applications in various fields:
Studies on (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have shown its interactions with biological systems:
Several compounds share structural similarities with (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
(S)-1-Cbz-3-Boc-Aminopiperidine | 1.00 | Different stereochemistry |
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate | 1.00 | Contains an additional benzyloxy group |
(R)-Benzyl 3-Aminopiperidine-1-Carboxylate | 0.94 | Lacks the Boc protecting group |
(R)-1-Cbz-3-Boc-Aminopyrrolidine | 0.94 | Pyrrolidine instead of piperidine |
(S)-Benzyl 3-Aminopiperidine-1-Carboxylate | 0.94 | Different stereochemistry and no Boc protection |
The unique combination of the benzyl and tert-butoxycarbonyl groups in (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid contributes to its distinct reactivity and biological properties compared to these similar compounds .